6-Benzothiazolesulfonic acid, 2-amino-

Description

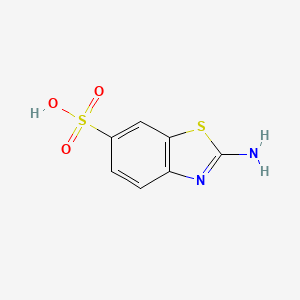

The study of heterocyclic compounds—cyclic molecules containing atoms of at least two different elements—is a cornerstone of modern chemistry. Within this vast field, 2-Amino-6-benzothiazolesulfonic acid represents a molecule of significant interest, primarily due to its specific structural arrangement which combines a benzothiazole (B30560) nucleus with key functional groups that are crucial for designing advanced materials and potential therapeutic agents.

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. tandfonline.comsemanticscholar.orgresearchgate.net This core is present in a wide array of compounds that exhibit a broad spectrum of biological activities. tandfonline.comresearchgate.net The versatility of the benzothiazole ring allows it to serve as a foundational building block for the development of new therapeutic agents. semanticscholar.orgnih.gov

Researchers have successfully synthesized numerous benzothiazole derivatives demonstrating significant potential in various therapeutic areas. nih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. tandfonline.comresearchgate.netresearchgate.net The ability of benzothiazole-based compounds to interact with a diverse range of biological targets, such as enzymes and proteins, underscores their importance in drug discovery. nih.govnih.gov For instance, they have been shown to inhibit enzymes crucial for bacterial cell wall synthesis, DNA replication, and other essential biosynthetic pathways. nih.gov The interest in this scaffold was notably amplified by the discovery of the pharmacological profile of riluzole (B1680632) (6‐trifluoromethoxy‐2‐benzothiazolamine), which is used to treat amyotrophic lateral sclerosis (ALS). tandfonline.com

The following table summarizes the diverse biological activities associated with various substituted benzothiazole scaffolds, illustrating the chemical versatility and therapeutic potential of this heterocyclic system.

| Substituted Benzothiazole Derivative | Reported Biological Activity | Reference(s) |

| 2-Aminobenzothiazoles | Anticonvulsant, Antifungal, Antitumor | scholarsresearchlibrary.com |

| 2-(4-Aminophenyl)benzothiazole | Anticancer | jchemrev.com |

| Benzothiazole-6-sulfonamides | Carbonic Anhydrase Inhibition | nih.gov |

| 2-Amino-6-nitrobenzothiazole | Used in dye production and synthesis of other complex molecules | chemicalbook.com |

| 2-Amino-6-methylbenzothiazole | Antifungal | scholarsresearchlibrary.com |

This table is for illustrative purposes and is not exhaustive.

The specific compound, 2-Amino-6-benzothiazolesulfonic acid, possesses a unique combination of structural features that make it a compelling subject for functional design in chemistry. Its architecture is defined by three key components: the rigid benzothiazole backbone, a reactive 2-amino group, and a strongly acidic 6-sulfonic acid group.

The 2-amino group is a well-established pharmacophore in many biologically active benzothiazoles. scholarsresearchlibrary.comnih.gov It often serves as a critical site for hydrogen bonding interactions with biological receptors and provides a convenient handle for synthetic modification, allowing chemists to build more complex molecules. iosrjournals.org

The sulfonic acid group (-SO₃H) at the 6-position is a particularly distinguishing feature. This group imparts high water solubility and a strong acidic character to the molecule. In the context of medicinal chemistry, the strategic placement of a sulfonamide group (a derivative of sulfonic acid) at the 6-position of the benzothiazole ring has been shown to be highly effective for inhibiting specific isoforms of carbonic anhydrase, including those associated with tumors. nih.gov The sulfonic acid moiety can form strong ionic interactions and hydrogen bonds, anchoring the molecule within the active site of a target enzyme. nih.gov

The properties of 2-Amino-6-benzothiazolesulfonic acid are summarized in the table below.

| Property | Data |

| Chemical Formula | C₇H₆N₂O₃S₂ |

| IUPAC Name | 2-aminobenzothiazole-6-sulfonic acid |

| Appearance | Solid (form may vary) |

| Key Functional Groups | 2-Amino (-NH₂), 6-Sulfonic Acid (-SO₃H) |

Data compiled from general chemical knowledge and related compound information.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGMVXJHAZUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066741 | |

| Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21951-32-6 | |

| Record name | 2-Amino-6-benzothiazolesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21951-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzothiazole-6-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Benzothiazolesulfonic Acid and Precursors

Classical and Oxidative Cyclization Routes to 2-Aminobenzothiazole

The formation of the 2-aminobenzothiazole core is a critical step and can be accomplished through several synthetic pathways. These routes often involve the oxidative cyclization of aniline-derived precursors.

Reaction of Anilines with Thiocyanates and Oxidizing Agents (e.g., Bromine in Acetic Acid)

A well-established and classical method for synthesizing 2-aminobenzothiazoles is the direct oxidative cyclization of anilines. google.com This reaction, often referred to as the Hugerschoff reaction, involves treating a substituted aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent. researchgate.netgoogle.comepo.org Bromine, typically dissolved in a solvent like glacial acetic acid or chloroform, is a commonly used oxidant for this transformation. researchgate.netnih.govchemspider.com

The reaction proceeds through an in-situ formation of a thiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline ring, driven by the oxidant. google.com This method is particularly effective for 4-substituted anilines, which lead to the formation of 6-substituted 2-aminobenzothiazoles. google.comnih.gov

Table 1: Examples of 2-Aminobenzothiazole Synthesis using Anilines, Thiocyanates, and Bromine

| Starting Aniline | Thiocyanate Source | Oxidant/Solvent System | Product | Reference(s) |

|---|---|---|---|---|

| p-Toluidine | KSCN | Br₂ in Glacial Acetic Acid | 2-Amino-6-methylbenzothiazole | datapdf.com |

| 4-Chloroaniline | KSCN | Br₂ in Glacial Acetic Acid | 2-Amino-6-chlorobenzothiazole | chemspider.com |

Utilization of Phenylthioureas as Precursors

An alternative and closely related approach involves the pre-synthesis of phenylthiourea derivatives, which are then cyclized in a separate step. Phenylthioureas are typically prepared by reacting the corresponding aniline with a thiocyanate source. nih.gov The subsequent oxidative ring closure of the N-arylthiourea is a key step. prepchem.com

This cyclization can be effected by various oxidizing agents, with bromine in chloroform or acetic acid being a traditional choice. google.comnih.govgoogle.com The reaction involves an electrophilic attack of bromine, leading to the formation of a C-S bond and the benzothiazole (B30560) ring system. epo.org This two-step process allows for greater control and purification of the intermediate phenylthiourea, potentially leading to higher purity of the final product. nih.gov A process has been developed that utilizes sulfuric acid and a catalytic amount of a bromine compound for the oxidative ring closure of arylthioureas. prepchem.commdpi.com

Electrolytic Synthesis Pathways for Aminobenzothiazoles

Reflecting a move towards greener and more sustainable chemical synthesis, electrolytic methods have been developed for the production of 2-aminobenzothiazoles. orgsyn.org These electrochemical approaches offer an alternative to the use of chemical oxidants like bromine. Electrosynthesis can achieve the intramolecular dehydrogenative C–S cross-coupling required for ring formation without the need for external oxidants.

In a typical setup, the reaction can be carried out under undivided electrolytic conditions, often using sodium bromide as both an electrolyte and a bromine source that is generated in situ. orgsyn.org This method can be applied to the direct combination of aryl isothiocyanates with amines or the cyclization of N-aryl thioamides, providing 2-aminobenzothiazoles in moderate to excellent yields (up to 99%). The process is noted for its mild reaction conditions, simple equipment, and reduced environmental impact. orgsyn.org

Synthesis via Aminothiophenol Condensation

The condensation of 2-aminothiophenol with various carbon electrophiles represents another major pathway to 2-substituted benzothiazoles. While this route is most commonly used for synthesizing benzothiazoles with substituents other than an amino group at the 2-position, it is a cornerstone of benzothiazole chemistry.

For instance, 2-aminothiophenol can be condensed with aldehydes, ketones, carboxylic acids, or their derivatives. The reaction with aldehydes, for example, can be catalyzed by a range of substances, including H₂O₂/HCl, under mild conditions to afford the products in excellent yields (85–94%). The versatility of this method allows for the synthesis of a wide array of 2-substituted benzothiazoles by simply varying the condensation partner.

Introduction of the Sulfonic Acid Group to the Benzothiazole System

For the synthesis of 2-amino-6-benzothiazolesulfonic acid, also known as dehydrothio-p-toluidine sulfonic acid, the sulfonic acid group is generally introduced onto the aromatic ring of the precursor aniline before the cyclization step. researchgate.net This strategy is often preferred over the direct sulfonation of 2-aminobenzothiazole due to better control of regioselectivity.

Sulfonation Reactions with Sulfuric Acid

The key precursor for 2-amino-6-benzothiazolesulfonic acid is 4-aminotoluene-3-sulfonic acid. This intermediate is prepared by the direct sulfonation of p-toluidine. The reaction is typically carried out using concentrated sulfuric acid as the sulfonating agent. The p-toluidine is treated with sulfuric acid, and the mixture is heated, often to temperatures around 180–190 °C, to induce the sulfonation, which occurs at the position ortho to the amino group. This process is sometimes referred to as "baking".

Once the 4-aminotoluene-3-sulfonic acid is synthesized and isolated, it is then subjected to the oxidative cyclization reaction described previously (Section 2.1.1) with a thiocyanate salt and an oxidizing agent to form the final product, 2-amino-6-benzothiazolesulfonic acid. researchgate.net

Table 2: Key Reaction for Precursor Sulfonation

| Precursor | Reagent | Key Intermediate | Reference(s) |

|---|

High temperatures during the cyclization of phenylthioureas in sulfuric acid have been noted to cause sulfonation of the benzene (B151609) ring as a side reaction, indicating that direct sulfonation of the benzothiazole ring is possible but may be less controlled. prepchem.com

Solid-Phase Synthetic Approaches to 2-Aminobenzothiazoles

Solid-phase organic synthesis has emerged as a powerful technique for the rapid generation of compound libraries for drug discovery. A notable development in this area is the creation of a traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles. nih.govnih.gov This method circumvents the challenges associated with solution-phase synthesis, such as purification of intermediates.

The general strategy involves the use of a resin-bound acyl-isothiocyanate, which reacts with a variety of anilines to form N-acyl, N'-phenyl-thioureas on the solid support. nih.gov Subsequent cyclization of these thiourea derivatives generates the 2-aminobenzothiazole scaffold, which remains attached to the resin. This allows for further chemical modifications to be performed on the immobilized molecule. The final 2-aminobenzothiazole products are then cleaved from the resin, often using a hydrazine-mediated method, to yield the desired compounds in high purity. nih.gov

One of the classical solution-phase methods for preparing 6-substituted 2-aminobenzothiazoles involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. nih.gov This approach can be adapted for solid-phase synthesis, providing a versatile route to a range of derivatives. The solid-phase methodology offers significant advantages in terms of ease of purification and the potential for automation, making it highly suitable for combinatorial chemistry applications. nih.govmdpi.com

Table 1: Overview of a Solid-Phase Synthetic Protocol for 2-Aminobenzothiazoles nih.gov

| Step | Description | Reagents and Conditions |

| 1. Resin Functionalization | Preparation of resin-bound acyl-isothiocyanate. | Carboxy-polystyrene resin, two-step conversion. |

| 2. Thiourea Formation | Reaction of the resin-bound isothiocyanate with anilines. | Appropriate aniline, N,N-dimethylformamide (DMF), room temperature. |

| 3. Cyclization | Formation of the 2-aminobenzothiazole ring system. | Bromine in acetic acid, or NaH in DMF. |

| 4. Cleavage | Release of the final product from the solid support. | Hydrazine monohydrate in ethanol. |

Multicomponent Reaction Strategies in Benzothiazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. dntb.gov.uaconsensus.appnih.gov 2-Aminobenzothiazole is a versatile building block in MCRs, enabling the rapid construction of a wide array of heterocyclic structures. dntb.gov.uaconsensus.appnih.gov

The reactivity of the 2-amino group and the nitrogen atom within the thiazole (B1198619) ring allows 2-aminobenzothiazole to participate in various MCRs to form fused heterocyclic systems. For instance, in the Biginelli reaction, 2-aminobenzothiazole can react with an aldehyde and a β-ketoester to produce pyrimido[2,1-b]benzothiazole derivatives. nih.gov These reactions are often facilitated by catalysts and can be performed under environmentally friendly conditions.

The versatility of MCRs in conjunction with 2-aminobenzothiazole as a key reactant has led to the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. dntb.gov.uaconsensus.appnih.gov The ability to generate molecular complexity in a single, atom-economical step makes MCRs a highly attractive approach in modern organic synthesis. nih.gov

Table 2: Examples of Multicomponent Reactions Involving 2-Aminobenzothiazole

| Reaction Type | Reactants | Product Class |

| Biginelli-like | 2-Aminobenzothiazole, Aldehyde, β-Ketoester | Pyrimido[2,1-b]benzothiazoles nih.gov |

| Ugi-type | 2-Aminobenzothiazole, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide derivatives |

| Hantzsch-like | 2-Aminobenzothiazole, Aldehyde, 1,3-Dicarbonyl compound | Dihydropyridine-fused benzothiazoles |

Regioselective Synthesis and Control of Isomer Formation in Benzothiazole Functionalization

The functionalization of the benzothiazole core at specific positions is crucial for modulating its biological activity. Regioselective synthesis aims to introduce substituents at desired positions on the benzothiazole ring system with high precision, thereby avoiding the formation of unwanted isomers.

While the synthesis of 2-Amino-6-benzothiazolesulfonic acid is not extensively detailed in the literature, a plausible and regioselective approach involves starting with a pre-functionalized aniline precursor, namely 4-aminobenzenesulfonic acid (sulfanilic acid). wikipedia.org The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the reaction of a 4-substituted aniline with a source of thiocyanate, such as potassium or sodium thiocyanate, followed by cyclization induced by an oxidizing agent like bromine. nih.govorgsyn.org

By employing sulfanilic acid as the starting aniline, the sulfonic acid group is already positioned at what will become the 6-position of the benzothiazole ring. This strategy ensures the regioselective formation of the desired 2-amino-6-benzothiazolesulfonic acid. The reaction proceeds by the formation of a thiourea intermediate from sulfanilic acid, which then undergoes intramolecular cyclization. scholarsresearchlibrary.com

Controlling the regioselectivity of direct functionalization on an existing 2-aminobenzothiazole ring can be more challenging. Electrophilic aromatic substitution reactions on the benzene portion of the molecule can lead to a mixture of isomers. However, recent advances in catalysis, such as iridium-catalyzed C-H borylation, have shown promise for the regioselective functionalization of related heterocyclic systems, which could potentially be applied to 2-aminobenzothiazoles to introduce functional groups at specific positions. nih.gov

Table 3: Plausible Regioselective Synthesis of 2-Amino-6-benzothiazolesulfonic Acid

| Step | Description | Starting Material | Reagents | Product |

| 1. Thiourea Formation | Reaction of the amino group with a thiocyanate source. | 4-Aminobenzenesulfonic acid | KSCN or NaSCN | 4-Sulfophenylthiourea |

| 2. Oxidative Cyclization | Intramolecular cyclization to form the benzothiazole ring. | 4-Sulfophenylthiourea | Bromine in acetic acid | 2-Amino-6-benzothiazolesulfonic acid |

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Benzothiazolesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 2-amino-6-benzothiazolesulfonic acid, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and the protons of the amino group. The chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. However, specific experimental ¹H NMR data for 2-amino-6-benzothiazolesulfonic acid is not extensively available in publicly accessible scientific literature.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Each unique carbon atom in 2-amino-6-benzothiazolesulfonic acid would produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's bonding environment (e.g., aromatic, bonded to nitrogen, sulfur, or a sulfonyl group). While ¹³C NMR is a critical tool for confirming the carbon skeleton of the molecule, specific, publicly documented ¹³C NMR spectral data for 2-amino-6-benzothiazolesulfonic acid could not be identified in a comprehensive search of scientific databases.

Deuterium (²H) exchange studies are a valuable NMR technique used to identify labile protons, such as those on amine (-NH₂) groups. In this method, a deuterated solvent like D₂O is added to the sample. Labile protons are replaced by deuterium atoms, causing their corresponding signals to disappear from the ¹H NMR spectrum. This confirms the presence and location of the amine group.

Studies on related aminobenzothiazole derivatives have utilized this technique to investigate proton exchange and molecular interactions. For instance, hydrogen-deuterium exchange experiments on thiazole (B1198619) protons coordinated to a metal center have been measured using ¹H NMR spectroscopy to analyze reaction rates. researchgate.net In other amino benzothiazole derivatives, the exchange of amine protons with deuterium helps to confirm signal assignments and provides insight into the stability and reactivity of these protons. unimore.it This method can also elucidate the involvement of amine protons in hydrogen bonding or other dynamic processes within the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, including IR and FT-IR, measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a molecular "fingerprint," with specific peaks corresponding to different functional groups. For 2-amino-6-benzothiazolesulfonic acid, the FT-IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching of the primary amine group.

S=O stretching (asymmetric and symmetric) of the sulfonic acid group.

O-H stretching of the sulfonic acid group.

C=N and C=C stretching within the benzothiazole aromatic ring system.

C-S stretching .

Aromatic C-H bending .

While a product sheet for the compound with CAS number 5855-98-1 notes that its IR spectrum should be identical to a reference standard, the actual spectral data with specific wavenumbers is not provided in available literature. lookchem.com

Table 1: Expected FT-IR Absorption Regions for 2-Amino-6-benzothiazolesulfonic Acid Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonic Acid (R-SO₃H) | S=O Asymmetric Stretch | 1340 - 1350 |

| Sulfonic Acid (R-SO₃H) | S=O Symmetric Stretch | 1150 - 1165 |

| Sulfonic Acid (R-SO₃H) | O-H Stretch | 2800 - 3300 (broad) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Thiazole Ring | C=N Stretch | 1630 - 1680 |

Note: These are general, expected ranges and actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For 2-amino-6-benzothiazolesulfonic acid (C₇H₆N₂O₃S₂), the expected exact mass can be calculated. Upon ionization, the molecule would also undergo fragmentation, producing smaller ions. The analysis of this fragmentation pattern provides valuable structural information, often helping to confirm the connectivity of the atoms and the identity of the functional groups. Despite the utility of this technique, specific mass spectral data, including the molecular ion peak and fragmentation patterns for 2-amino-6-benzothiazolesulfonic acid, are not documented in readily accessible scientific sources.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of polar, thermally labile molecules like 2-amino-6-benzothiazolesulfonic acid. The soft ionization process of ESI typically generates intact molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

For instance, the MS/MS data for Benzothiazole-2-sulfonic acid ([M+H]⁺ precursor m/z 215.9784) shows distinct fragmentation at different collision energies, as detailed in the table below. nih.govmassbank.eu This fragmentation is crucial for structural elucidation. A similar analysis for 2-amino-6-benzothiazolesulfonic acid would be expected to show losses of SO₃, H₂O, and fragmentation of the benzothiazole ring system.

| Precursor Ion | Precursor m/z | Collision Energy (eV) | Major Fragment Ions (m/z) |

|---|---|---|---|

| [M+H]⁺ | 215.9784 | 10 | 168.0102, 217.9726 |

| 20 | 134.0056, 169.9718, 140.0163, 152.0148 |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry, particularly useful for non-volatile and thermally unstable compounds. The sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules. chemistryjournal.in This typically produces protonated molecules [M+H]⁺.

Specific FAB-MS data for 2-amino-6-benzothiazolesulfonic acid is not available in the reviewed literature. However, studies on other benzothiazole derivatives demonstrate the utility of this technique. For example, in the characterization of a series of 2-[2,4-bis(arylamino)thiazol-5-oyl]benzothiazole derivatives, FAB-MS was used to confirm their molecular weights. chemistryjournal.in

| Compound | Molecular Formula | Observed Ion | m/z |

|---|---|---|---|

| 2-[2,4-bis(ethylamino)thiazol-5-oyl]benzothiazole | C₁₉H₁₆N₄OS₂ | [MH]⁺ | 380 |

For 2-amino-6-benzothiazolesulfonic acid, a FAB-MS analysis would be expected to show a prominent [M+H]⁺ ion, confirming its molecular weight.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of 2-amino-6-benzothiazolesulfonic acid has not been specifically reported, the structure of the related compound 2-amino-6-nitro-1,3-benzothiazol-3-ium hydrogen sulfate has been determined. researchgate.net This structure reveals that the 2-aminobenzothiazole ring system is essentially planar. It is reasonable to expect that 2-amino-6-benzothiazolesulfonic acid would also adopt a planar conformation.

Furthermore, studies on co-crystals of 2-aminobenzothiazole derivatives show that hydrogen bonding plays a crucial role in their crystal packing. researchgate.net The dominant interaction often involves a dimer association between carboxylate groups and the amine/heterocyclic nitrogen sites. researchgate.net In the case of 2-amino-6-benzothiazolesulfonic acid, the sulfonic acid and amino groups would be expected to be primary sites for intermolecular hydrogen bonding, leading to the formation of extended networks in the solid state.

| Compound | 2-(4-chlorophenyl)-benzothiazole |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Feature | The benzothiazole moiety is nearly planar. |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems (in complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. It provides information about the electronic structure and the local environment of the paramagnetic center. 2-Amino-6-benzothiazolesulfonic acid itself is not paramagnetic, but it can form complexes with transition metals that are ESR-active.

Studies on Fe(III) complexes with benzothiazolines (a related heterocyclic system) show that ESR spectroscopy can be used to deduce the spin state and geometry of the metal center. ias.ac.in For instance, the ESR spectra of low-spin Fe(III) complexes of benzothiazolines have been reported. ias.ac.in Similarly, the environment of the magnetically active metal center in Ru(III) complexes of benzothiazole-derived ligands has been identified using ESR. biointerfaceresearch.com

Should 2-amino-6-benzothiazolesulfonic acid be used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Ru(III)), ESR spectroscopy would be a valuable tool for characterizing the resulting complex. The g-values and hyperfine coupling constants obtained from the ESR spectrum would provide insights into the coordination geometry and the nature of the metal-ligand bonding.

| Type of Complex | Metal Ion | Information from ESR |

|---|---|---|

| Benzothiazoline Complex | Fe(III) | Confirmation of low-spin state |

| Benzothiazole-derived Schiff Base Complex | Ru(III) | Identification of the environment of the metal center |

Thermal Analysis: Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass, while DTA detects temperature differences between the sample and a reference material, indicating thermal events like melting, decomposition, and phase transitions.

Specific TG-DTA data for 2-amino-6-benzothiazolesulfonic acid is not present in the available literature. However, the thermal behavior of sulfonic acid functionalized imidazolium salts has been studied, providing a model for the thermal decomposition of compounds containing sulfonic acid groups. academie-sciences.fr The TGA of these salts shows that decomposition typically begins at temperatures above 150-200 °C, with weight loss corresponding to the loss of moieties like SO₃. academie-sciences.fr

For 2-amino-6-benzothiazolesulfonic acid, a TG-DTA analysis would provide information on its thermal stability and decomposition pattern. One would expect to observe an initial mass loss corresponding to the loss of the sulfonic acid group, followed by the decomposition of the benzothiazole ring at higher temperatures. DTA would indicate whether these processes are endothermic or exothermic.

| Temperature Range | Expected Event (TGA) | Expected Event (DTA) |

|---|---|---|

| Lower Temperature | Mass loss corresponding to desulfonation (loss of SO₃). | Endothermic or exothermic peak associated with desulfonation. |

| Higher Temperature | Further mass loss due to the decomposition of the aromatic ring structure. | Exothermic peaks corresponding to oxidative decomposition. |

Compound Names

| Compound Name |

|---|

| 2-Amino-6-benzothiazolesulfonic acid |

| Benzothiazole-2-sulfonic acid |

| 2-[2,4-bis(arylamino)thiazol-5-oyl]benzothiazole |

| 2-amino-6-nitro-1,3-benzothiazol-3-ium hydrogen sulfate |

| 2-(4-chlorophenyl)-benzothiazole |

Reaction Mechanisms and Chemical Transformations of 2 Amino 6 Benzothiazolesulfonic Acid

Reactivity of the Amino Group: Amine Derivatization and Condensation Reactions

The exocyclic amino group (-NH2) at the 2-position of the benzothiazole (B30560) ring is a primary site for nucleophilic reactions. Its reactivity allows for the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, and condensation with carbonyl compounds. nih.gov The nucleophilicity of this amino group can be influenced by substituents on the benzene (B151609) ring and can be strategically protected or functionalized to direct synthetic outcomes. nih.gov

For instance, the amino group can be acylated using reagents like monochloroacetyl chloride. nih.govacs.org This reaction forms an N-acylated intermediate, which can then undergo further nucleophilic substitution. In one study, 2-chloro-N-(benzothiazol-2-yl)acetamide was prepared and subsequently reacted with various amines and piperazine derivatives to produce a series of novel 2-aminobenzothiazole compounds. acs.org

Formation of Schiff Bases and Hydrazones

The primary amino group of 2-amino-6-benzothiazolesulfonic acid readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. medmedchem.com This reaction typically involves refluxing the benzothiazole derivative with the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of an acid or base. researchgate.net

The formation of the azomethine group (-C=N-) is a key transformation, creating a new class of compounds with distinct chemical and electronic properties. For example, Schiff bases have been synthesized by reacting 2-aminobenzothiazole derivatives with aldehydes such as o-vanillin and 3,5-diiodosalicylaldehyde. scispace.com The reaction with 3,5-diiodosalicylaldehyde and 2-amino-6-nitrobenzothiazole, for instance, can be performed using either conventional heating or microwave irradiation, with the latter often providing benefits like shorter reaction times and higher yields. scispace.com The absence of the characteristic N-H stretching vibrations of the amino group and the appearance of a new band for the C=N (azomethine) stretch in the IR spectrum confirm the formation of the Schiff base. medmedchem.comscispace.com

The table below summarizes examples of Schiff base formation involving 2-aminobenzothiazole derivatives.

| 2-Aminobenzothiazole Derivative | Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|---|

| 2-Amino-6-chloro benzothiazole | o-Vanillin | Reflux in ethanol with piperidine | Schiff Base |

| 2-Amino-6-bromo benzothiazole | o-Vanillin | Reflux in ethanol with piperidine | Schiff Base |

| 2-Amino-6-methyl benzothiazole | o-Vanillin | Reflux in ethanol with piperidine | Schiff Base |

| 2-Amino-6-nitrobenzothiazole | 3,5-diiodosalicylaldehyde | Microwave irradiation in ethanol | Schiff Base |

| 2-Aminobenzothiazole | m-Nitrobenzaldehyde | Absolute ethanol | Schiff Base |

Reactivity of the Sulfonic Acid Group: Salt Formation and Esterification Potential

The sulfonic acid group (-SO3H) is a strong acidic functional group that significantly influences the solubility and reactivity of the parent molecule. Its primary reactions involve deprotonation to form sulfonate salts and, under certain conditions, esterification to form sulfonate esters.

The acidic proton of the sulfonic acid group can be readily removed by a base to form a sulfonate salt. This salt formation increases the water solubility of the compound. nih.gov While the sulfonic acid group is generally considered difficult to esterify directly, esterification can be achieved under specific conditions, often involving the conversion of the sulfonic acid to a more reactive intermediate like a sulfonyl chloride. The synthesis of amino acid esters, for example, can be carried out in the presence of organic sulfonic acids, which act as catalysts and facilitate the reaction. google.comresearchgate.net

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole ring system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents—the amino group at position 2 and the sulfonic acid group at position 6. The amino group is an activating group and ortho-, para-directing, while the sulfonic acid group is a deactivating group and meta-directing. The outcome of electrophilic substitution will depend on the interplay of these electronic effects and the reaction conditions. For example, direct sulfonation is a key method for introducing the -SO₃H group onto a benzothiazole ring, typically using reagents like sulfur trioxide or chlorosulfonic acid.

Diazo Coupling Reactions for Azo Compound Synthesis

The primary aromatic amino group at the 2-position makes 2-amino-6-benzothiazolesulfonic acid a valuable precursor for the synthesis of azo dyes. The synthesis involves a two-step process: diazotization followed by a coupling reaction. nih.govunb.ca

Diazotization: The amino group is converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures (0–5 °C). nih.govnih.gov The resulting diazonium salt is generally unstable and is used immediately in the next step. nih.gov

Coupling Reaction: The diazonium salt, acting as an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. nih.govnih.gov This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore and imparts color to the resulting molecule. anjs.edu.iq

For example, 2-amino-6-substituted benzothiazoles can be diazotized using nitrosylsulfuric acid and then coupled with compounds like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to produce colored azo dyes. nih.gov The reaction of a diazonium salt of 2-aminobenzothiazole with salicylic aldehyde has also been reported to form an azoaldehyde derivative. nih.gov

The table below outlines the general steps and key reagents for azo dye synthesis from 2-aminobenzothiazole derivatives.

| Step | Process | Typical Reagents | Temperature | Intermediate/Product |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl or H₂SO₄ | 0–5 °C | Diazonium Salt |

| 2 | Diazo Coupling | Electron-rich aromatic compound (e.g., phenols, anilines) | 0–5 °C | Azo Compound (Dye) |

Reduction Reactions of Benzothiazole Derivatives

Reduction reactions can target different parts of the benzothiazole structure. For instance, if a nitro group is present on the benzene ring, as in 6-nitro-2-aminobenzothiazole, it can be selectively reduced to an amino group. This transformation is a common strategy to introduce a second amino group onto the benzothiazole scaffold, which can then be further functionalized. nih.gov Catalytic hydrogenation is a method used for such reductions. ucl.ac.be

Coupling Reactions with Other Electrophiles and Nucleophiles

The 2-aminobenzothiazole scaffold is a versatile building block in various coupling reactions. researchgate.net The amino group and the nitrogen atom within the thiazole (B1198619) ring can react with electrophilic reagents to form fused heterocyclic systems. nih.govresearchgate.net For example, 2-aminobenzothiazole can participate in multicomponent reactions with aldehydes and 1,3-diketones to form complex annulated products. nih.gov

Furthermore, the benzothiazole ring itself can be functionalized through cross-coupling reactions, although this is more common with halogenated benzothiazole derivatives. The inherent nucleophilicity of the 2-amino group allows it to readily react with various electrophiles, serving as a key intermediate for building more complex molecular architectures. researchgate.netresearchgate.net

Intramolecular Proton Transfer Mechanisms in Related Conjugated Systems

Intramolecular proton transfer (IPT) is a significant photochemical process observed in various conjugated systems related to 2-amino-6-benzothiazolesulfonic acid. This phenomenon, particularly in the excited state (Excited-State Intramolecular Proton Transfer or ESIPT), involves the transfer of a proton between two functional groups within the same molecule. In derivatives of benzothiazole, this typically occurs from a proton-donating group (like a hydroxyl or amino group) to the nitrogen atom of the thiazole ring. This transfer leads to the formation of a transient tautomeric species with distinct photophysical properties, most notably a large Stokes-shifted fluorescence.

Studies on related compounds, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT) and 2-(2'-aminophenyl)benzothiazole, provide critical insights into the potential mechanisms applicable to 2-amino-6-benzothiazolesulfonic acid. The core process in these systems is a four-level photochemical cycle involving the enol (or amino) form and the keto (or imino) tautomer in both the ground (S₀) and first excited (S₁) states. Upon photoexcitation, the molecule in its stable ground-state form is promoted to the excited state, where the proton transfer becomes energetically favorable, leading to the formation of the excited tautomer. This tautomer can then relax to the ground state via fluorescence, exhibiting a significant red-shift compared to the emission of the original form.

Research Findings from Related Benzothiazole Derivatives

Detailed research on various benzothiazole derivatives has elucidated several key aspects of the intramolecular proton transfer mechanism:

Ultrafast Proton Transfer: In many amino-type 2-(2'-aminophenyl)benzothiazole derivatives, the ESIPT process is observed to be exceptionally rapid, occurring on the femtosecond timescale (<150 fs). nih.govacs.org This ultrafast transfer is followed by other relaxation processes, such as rotational isomerization. nih.govacs.org

Influence of Substituents: The nature and position of substituents on the benzothiazole ring can significantly impact the efficiency of the proton transfer. For instance, electron-acceptor substituents have been theoretically shown to increase the switching efficiency in certain benzothiazole-based molecular switches. nih.gov

Post-ESIPT Processes: Following the initial proton transfer, subsequent chemical transformations can occur. In some N-tosyl derivatives of 2-(2'-aminophenyl)benzothiazole, the ESIPT is followed by rotational isomerization around the bond connecting the phenyl and benzothiazole rings. nih.govacs.org This can lead to the formation of long-lived trans-tautomer species in the ground state. nih.govacs.org

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating the mechanisms of ESIPT. nih.govacs.orgresearchgate.net These computational methods allow for the calculation of potential energy surfaces, energy barriers for proton transfer, and simulation of absorption and fluorescence spectra, providing a deeper understanding of the structure-property relationships. researchgate.netfrontiersin.org

Computational Insights into ESIPT in Amino-Type Benzothiazoles

Computational studies on derivatives of 2-(2'-aminophenyl)benzothiazole have provided quantitative data on the energetics of the ESIPT process. The energy barriers in the first singlet excited state (S₁) are a key determinant of the feasibility of the proton transfer.

| Compound | Substituent on Amino Group | Calculated ESIPT Energy Barrier (S₁) |

|---|---|---|

| 2-(2'-aminophenyl)benzothiazole (PBT-NH2) derivative | -H | Not specified in search results |

| 2-(2'-methylaminophenyl)benzothiazole (PBT-NHMe) | -CH₃ | 0.30 kcal/mol |

| 2-(2'-acetylaminophenyl)benzothiazole (PBT-NHAc) | -COCH₃ | Not specified in search results |

| 2-(2'-tosylaminophenyl)benzothiazole (PBT-NHTs) | -SO₂C₆H₄CH₃ | 0.39 kcal/mol |

This table presents theoretical energy barriers for the Excited-State Intramolecular Proton Transfer (ESIPT) reaction in the first singlet excited state (S₁) for several 2-(2'-aminophenyl)benzothiazole derivatives, as determined by Time-Dependent Density Functional Theory (TD-DFT) calculations. The low energy barriers indicate that the ESIPT process is highly favorable in these related conjugated systems. researchgate.net

The presence of a sulfonic acid group at the 6-position of the benzothiazole ring in 2-amino-6-benzothiazolesulfonic acid could potentially influence the intramolecular proton transfer dynamics. The electron-withdrawing nature of the sulfonic acid group might affect the acidity of the amino group and the basicity of the thiazole nitrogen, thereby modulating the driving force for the proton transfer. However, detailed experimental or computational studies specifically on 2-amino-6-benzothiazolesulfonic acid are required to fully elucidate its specific intramolecular proton transfer mechanisms.

Computational and Theoretical Chemistry Studies of 2 Amino 6 Benzothiazolesulfonic Acid

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-6-benzothiazolesulfonic acid, DFT calculations are instrumental in predicting various spectroscopic properties and understanding its electronic nature.

Researchers employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), to optimize the molecular geometry of the compound. nih.gov This process determines the most stable three-dimensional arrangement of atoms. Once the optimized structure is obtained, further calculations can predict spectroscopic data, including:

Vibrational Frequencies: Theoretical Infrared (IR) and Raman spectra can be simulated. These calculated spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the amino (-NH2), sulfonic acid (-SO3H), and benzothiazole (B30560) ring functional groups.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This provides information about the electronic transitions between molecular orbitals, which are responsible for the compound's color and photochemical properties.

NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts. These theoretical values are valuable for confirming the molecular structure and assigning experimental NMR signals.

The electronic structure of 2-amino-6-benzothiazolesulfonic acid is elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net In related benzothiazole derivatives, computational studies have shown that the distribution of HOMO and LUMO densities can indicate the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative Data from DFT Calculations on Benzothiazole Derivatives

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 Debye | Molecular polarity |

Note: The values in this table are representative examples based on studies of similar benzothiazole derivatives and are intended for illustrative purposes.

Quantum Chemical Modeling of Reactivity Pathways and Transition States

Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2-amino-6-benzothiazolesulfonic acid. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, determine the structures of transition states, and calculate activation energies. This information is crucial for understanding the compound's reactivity and for designing new synthetic routes.

For instance, the reactivity of the amino group or the sulfonic acid group in various reactions, such as electrophilic substitution or condensation reactions, can be modeled. Computational methods can be used to explore the protonation and deprotonation equilibria of the molecule, which is particularly relevant for the sulfonic acid and amino groups. mdpi.com

The process typically involves:

Identifying Reactants and Products: The starting materials and final products of a proposed reaction are defined.

Locating Transition States: Sophisticated algorithms are used to find the transition state structure, which is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

Through these models, chemists can gain a deeper understanding of reaction mechanisms at a molecular level, which can be difficult to obtain through experimental methods alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-amino-6-benzothiazolesulfonic acid are critical to its function and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) of the molecule and their dynamic behavior over time.

Conformational Analysis aims to identify the stable conformers of the molecule and their relative energies. This is often done by systematically rotating the rotatable bonds, such as the C-S bond of the sulfonic acid group and the C-N bond of the amino group, and calculating the energy of each resulting conformation. This process helps to identify the low-energy, and therefore most populated, conformations of the molecule in the gas phase or in solution. mdpi.com

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. plos.org This allows researchers to observe how the molecule moves, vibrates, and changes its conformation over time, typically on the nanosecond to microsecond timescale. researchgate.net

MD simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to mimic experimental conditions. These simulations can provide insights into:

The flexibility of different parts of the molecule.

The conformational transitions between different stable states.

The interaction of the molecule with its environment, such as water molecules or other solutes.

By analyzing the trajectories from MD simulations, various structural and dynamic properties can be calculated, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure, properties, and interactions of 2-amino-6-benzothiazolesulfonic acid. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be investigated using computational methods.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (the -NH2 and -SO3H groups) and acceptors (the nitrogen and oxygen atoms) in 2-amino-6-benzothiazolesulfonic acid allows for the possibility of intramolecular hydrogen bonds. For example, a hydrogen bond could form between the amino group and the sulfonic acid group, or between the sulfonic acid group and the nitrogen atom of the benzothiazole ring. mdpi.com Computational studies can predict the existence and strength of these interactions by analyzing the geometry of the optimized structure (e.g., the distance and angle between the donor, hydrogen, and acceptor atoms) and by using techniques such as the Atoms in Molecules (AIM) theory. sapub.org

Intermolecular Hydrogen Bonding: In the solid state and in solution, 2-amino-6-benzothiazolesulfonic acid molecules can interact with each other and with solvent molecules through intermolecular hydrogen bonds. nih.gov In the crystal lattice, these interactions can lead to the formation of specific packing motifs, such as dimers or extended networks. nih.gov In solution, hydrogen bonding with solvent molecules will affect the solubility and reactivity of the compound.

MD simulations are particularly useful for studying intermolecular hydrogen bonding in the condensed phase. By analyzing the simulation trajectories, it is possible to determine the number and lifetime of hydrogen bonds between the solute and solvent molecules, as well as between solute molecules themselves.

Table 2: Key Parameters for Analyzing Hydrogen Bonds

| Parameter | Typical Criteria | Method of Analysis |

| H---A Distance | < 3.0 Å | Geometry Optimization, MD |

| D-H---A Angle | > 110° | Geometry Optimization, MD |

| Bond Critical Point | Present between H and A | Atoms in Molecules (AIM) |

| Stabilization Energy | 1-10 kcal/mol | Energy Decomposition Analysis |

Note: D = Donor atom, A = Acceptor atom. The values are general guidelines.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 6-Benzothiazolesulfonic acid, 2-amino-. While traditional methods for creating benzothiazole (B30560) derivatives are established, they often rely on harsh conditions or toxic reagents. Modern synthetic chemistry is moving towards "green" alternatives that offer high yields, atom economy, and minimal waste. bohrium.comrsc.orgsemanticscholar.org

Promising avenues for exploration include:

Catalyst-Free Synthesis: Investigating reaction pathways that proceed efficiently without the need for a catalyst, which simplifies purification and reduces toxic waste. bohrium.com

Green Solvents: The use of sustainable solvents like water or polyethylene glycol (PEG) could replace traditional volatile organic compounds, making the synthesis process safer and more environmentally friendly. tandfonline.com

Photocatalysis: Visible-light-mediated synthesis, which can proceed under mild conditions without external heat, presents an energy-efficient and green alternative. mdpi.com Mechanistic studies have shown that in some cases, an in-situ generated disulfide intermediate can act as a photosensitizer, driving the reaction forward by activating molecular oxygen. acs.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, offering a more efficient route to the target molecule. mdpi.com

Nanocatalysts: The use of recyclable nanocatalysts, such as those based on magnetic nanoparticles, could lead to highly efficient and reusable synthetic systems. nveo.orgnanomaterchem.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Benzothiazole Derivatives

| Feature | Conventional Methods | Future Green Approaches |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Water, polyethylene glycol (PEG), or solvent-free conditions bohrium.comtandfonline.com |

| Catalysts | Homogeneous acids or metal catalysts | Recyclable nanocatalysts, biocatalysts, or catalyst-free systems bohrium.comnveo.org |

| Energy Source | Conventional heating | Visible light, microwave irradiation, ultrasound mdpi.com |

| Byproducts | Often produce toxic waste | Minimal and non-toxic byproducts |

| Efficiency | Variable yields and longer reaction times | High to excellent yields with shorter reaction times mdpi.commdpi.com |

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

The photophysical properties of 6-Benzothiazolesulfonic acid, 2-amino- are largely unexplored. The benzothiazole core is known to be a component of fluorescent dyes, and the amino and sulfonic acid groups will undoubtedly influence its electronic behavior. Advanced spectroscopic techniques can provide deep insights into the molecule's behavior upon light absorption.

A key area of future investigation is the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) . acs.orgnih.gov This phenomenon, observed in many benzothiazole derivatives, involves the transfer of a proton within the molecule when it is in an electronically excited state. acs.org This process can lead to a large Stokes shift, which is a desirable property for applications in fluorescence imaging and sensing.

Future research should employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: To directly observe the ultrafast dynamics of ESIPT and other excited-state processes. acs.org

Time-Resolved Fluorescence Spectroscopy: To measure the lifetimes of different excited species and understand the kinetics of their decay.

Computational Chemistry: To model the potential energy surfaces of the ground and excited states, providing a theoretical framework for understanding the experimental observations. nih.gov

Understanding these dynamic processes is crucial for designing new fluorescent probes and materials based on the 6-Benzothiazolesulfonic acid, 2-amino- scaffold.

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 6-Benzothiazolesulfonic acid, 2-amino- is essential for optimizing reaction conditions and developing new synthetic strategies. While general mechanisms for benzothiazole formation are known, the specific influence of the sulfonic acid group at the 6-position is not well-documented.

Future mechanistic studies could involve:

In-situ Spectroscopic Monitoring: Using techniques like NMR and IR spectroscopy to track the formation of intermediates during the reaction.

Kinetic Studies: To determine the rate-determining steps and the influence of various reaction parameters.

Isotope Labeling: To trace the pathways of specific atoms throughout the reaction.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map out the entire reaction pathway, identify transition states, and understand the energetics of the process. researchgate.net For instance, computational studies have been used to investigate the Ru-mediated synthesis of benzothiazoles from N-arylthioureas, elucidating the role of the catalyst and the origin of substrate reactivity. researchgate.net

One particularly interesting area is the investigation of domino or cascade reactions, where multiple chemical transformations occur in a single step. nih.gov Elucidating the mechanisms of such complex reactions could lead to highly efficient one-pot syntheses of more complex molecules derived from 6-Benzothiazolesulfonic acid, 2-amino-.

Integration into Supramolecular Assemblies and Nanomaterials

The functional groups present in 6-Benzothiazolesulfonic acid, 2-amino- (amino and sulfonic acid) make it an excellent candidate for incorporation into larger, functional structures. These groups can participate in non-covalent interactions such as hydrogen bonding and electrostatic interactions, which are the basis of supramolecular chemistry.

Future research could explore:

Self-Assembly: Investigating the spontaneous organization of the molecule in solution to form well-defined supramolecular structures like micelles, vesicles, or gels.

Nanoparticle Functionalization: Covalently attaching or non-covalently adsorbing the molecule onto the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to impart new functionalities. nveo.orgnveo.org For example, benzothiazole derivatives have been successfully incorporated into chitosan-based nanoparticles for antibacterial applications. nih.govmdpi.com

Metal-Organic Frameworks (MOFs): Using the molecule as a building block (ligand) for the construction of porous MOFs, which have potential applications in gas storage, catalysis, and sensing.

The integration of 6-Benzothiazolesulfonic acid, 2-amino- into these advanced materials could lead to novel applications in fields ranging from drug delivery to materials science.

Synergistic Approaches in Computational and Experimental Studies for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work is a powerful tool for modern chemical research. nih.govnih.gov For a molecule like 6-Benzothiazolesulfonic acid, 2-amino-, this combined approach can provide a level of understanding that would be difficult to achieve with either method alone.

Future research should focus on:

Predictive Modeling: Using computational methods like DFT to predict the geometric, electronic, and spectroscopic properties of the molecule. mdpi.comresearchgate.net These predictions can then guide experimental work, for example, by identifying the most promising synthetic routes or predicting the spectroscopic signatures of reaction intermediates. researchgate.net

Rationalizing Experimental Observations: When unexpected results are obtained in the lab, computational studies can be used to develop and test hypotheses to explain these observations. For example, DFT calculations have been used to rationalize the antioxidative capacities of benzothiazole derivatives by calculating bond dissociation energies and ionization potentials. nih.govresearchgate.net

In Silico Screening: Before undertaking extensive and costly laboratory synthesis, computational docking studies can be used to predict the biological activity of derivatives of 6-Benzothiazolesulfonic acid, 2-amino- against specific protein targets. mdpi.comnih.govnih.gov

By closely integrating computational and experimental efforts, researchers can accelerate the pace of discovery and gain a much deeper and more nuanced understanding of the chemistry and potential applications of 6-Benzothiazolesulfonic acid, 2-amino-.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-amino-6-benzothiazolesulfonic acid?

To synthesize 2-amino-6-benzothiazolesulfonic acid derivatives, acetic acid is the preferred solvent over methanol due to its higher reaction rate and yield. Key steps include:

- Reacting precursors with KSCN and Br₂ at -5°C in HCl.

- Hydrolysis with aqueous KOH to form disulfide derivatives without sulfonamide group cleavage. Reaction monitoring via TLC or HPLC is recommended to confirm intermediate formation .

Q. How can researchers confirm the structural integrity of 2-amino-6-benzothiazolesulfonic acid post-synthesis?

Use high-resolution ESI-MS coupled with collision cross-section (CCS) measurements for structural validation. For example:

- A feature at m/z 213.9643 with CCS 138.5 Ų matches the molecular formula C₇H₅NO₃S₂.

- Compare fragmentation patterns with databases (e.g., FOR-IDENT) to rule out isobaric interferences .

Q. What methods are effective for analyzing sulfonamide group stability in this compound?

Subject the compound to alkaline hydrolysis (e.g., KOH reflux) and analyze products via NMR or LC-MS. The sulfonamide group remains intact under these conditions, while the thiazole ring opens to form disulfide derivatives. This indicates steric or electronic stabilization by the benzothiazole core .

Advanced Research Questions

Q. Why does the sulfonamide group resist hydrolysis under alkaline conditions?

The benzothiazole ring’s electron-withdrawing effects likely stabilize the sulfonamide group. Experimental data show that treatment with KOH leads to disulfide bond formation (via thiol oxidation) without sulfonate generation. Computational studies (e.g., DFT) could further elucidate electronic effects .

Q. How can researchers differentiate 2-amino-6-benzothiazolesulfonic acid from its degradation products in environmental samples?

- Employ LC-MS/MS with ion mobility spectrometry to separate isomeric/byproduct signals.

- Monitor diagnostic ions (e.g., m/z 297.0809 and 301.0396) and compare CCS values against synthetic standards.

- Use isotopic labeling to track sulfur-containing fragments during degradation studies .

Q. What strategies mitigate side reactions during functionalization of the benzothiazole core?

- Control temperature (<0°C) and pH during electrophilic substitutions (e.g., sulfonation) to minimize ring-opening.

- Use protective groups (e.g., acetyl for -NH₂) to direct reactivity.

- Optimize stoichiometry of reagents like benzenesulfonyl chloride to avoid over-functionalization .

Q. How does the compound’s electronic structure influence its fluorescence or catalytic properties?

- Perform UV-Vis and fluorescence spectroscopy to assess π→π* transitions in the benzothiazole ring.

- Compare Hammett substituent constants (σ) of -SO₃H and -NH₂ groups to predict reactivity in catalysis.

- Pair with DFT calculations to correlate electronic properties with observed bioactivity or catalytic efficiency .

Methodological Notes

- Synthesis Optimization : Prioritize acetic acid as a solvent for higher yields .

- Analytical Validation : Combine CCS values with HR-MS for unambiguous identification .

- Stability Testing : Use alkaline hydrolysis followed by disulfide quantification via redox titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.